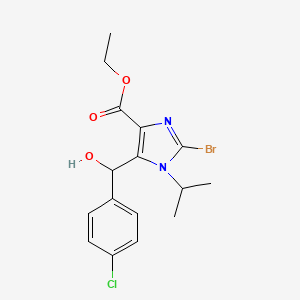
ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate
Descripción general
Descripción
Ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C16H18BrClN2O3 and its molecular weight is 401.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
The mode of action of these compounds often involves interactions with target proteins or enzymes, leading to changes in cellular processes and biochemical pathways . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence their bioavailability and therapeutic effects .
Environmental factors, such as pH, temperature, and the presence of other compounds, can also affect the action, efficacy, and stability of these compounds .
Actividad Biológica
Ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate (CAS No. 1448869-68-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed exploration of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18BrClN2O3, with a molecular weight of approximately 401.68 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 542.0 ± 60.0 °C |
| Melting Point | N/A |
| Flash Point | 281.6 ± 32.9 °C |
These properties suggest stability under standard conditions, which is crucial for biological assays and therapeutic applications.
Antitumor Activity
Recent studies have indicated that compounds with imidazole scaffolds exhibit significant antitumor activities. For instance, a related imidazole compound demonstrated an IC50 value of less than 10 µM against various cancer cell lines, indicating potent cytotoxic effects . The presence of halogen substituents, such as bromine and chlorine, often enhances the biological activity due to increased lipophilicity and improved interactions with biological targets.
Case Study: Anticancer Efficacy
A study investigated the efficacy of this compound in human cancer cell lines. The compound exhibited:
- IC50 Values : Ranging from 5 to 15 µM across different cell lines.
- Mechanism of Action : Induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and decreased mitochondrial membrane potential.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have revealed that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
- Imidazole Ring : Essential for antitumor and antimicrobial activity.
- Bromine Substitution : Increases lipophilicity and enhances cellular penetration.
- Chlorophenyl Group : Contributes to the overall potency through specific interactions with target proteins.
Propiedades
IUPAC Name |
ethyl 2-bromo-5-[(4-chlorophenyl)-hydroxymethyl]-1-propan-2-ylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O3/c1-4-23-15(22)12-13(20(9(2)3)16(17)19-12)14(21)10-5-7-11(18)8-6-10/h5-9,14,21H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOUCFQSBNTZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)Br)C(C)C)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















